E-37P

Antiproliferative Steroid-based inhibitor Naphthoyl-piperazine hybrid

Researchers sourcing a structurally novel antiproliferative probe often face a gap between commercial availability and well-characterized mechanisms. E-37P solves this by providing a unique, vendor-verified chemotype for exploratory oncology research. Key procurement-ready facts: - A hybrid aminosteroid with a defined naphthoyl-prolyl-piperazine linkage, enabling SAR campaign initiation. - Supplied as >98% pure solid powder, soluble in DMSO, for reproducible in vitro assays. - Verified selective cytotoxicity profile against cancer cell lines, suitable as a positive control or pilot probe in phenotypic screening.

Molecular Formula C39H53N3O4
Molecular Weight 627.87
Cat. No. B1192567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE-37P
SynonymsE37P;  E 37P;  E-37P
Molecular FormulaC39H53N3O4
Molecular Weight627.87
Structural Identifiers
SMILESC[C@@]12[C@@H](O)CC[C@@]1([H])[C@]3([H])CC[C@@]4([H])C[C@H](O)[C@@H](N5CCN(C([C@H]6N(C(C7=CC=C8C=CC=CC8=C7)=O)CCC6)=O)CC5)C[C@]4(C)[C@@]3([H])CC2
InChIInChI=1S/C39H53N3O4/c1-38-16-15-31-29(30(38)13-14-35(38)44)12-11-28-23-34(43)33(24-39(28,31)2)40-18-20-41(21-19-40)37(46)32-8-5-17-42(32)36(45)27-10-9-25-6-3-4-7-26(25)22-27/h3-4,6-7,9-10,22,28-35,43-44H,5,8,11-21,23-24H2,1-2H3/t28-,29-,30-,31-,32-,33-,34-,35-,38-,39-/m0/s1
InChIKeyIXCMBYPRCXSXPO-WADZXKEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

E-37P Procurement Baseline


E-37P is a synthetic small molecule described in vendor technical datasheets as a potent antiproliferative agent . Based on its IUPAC name, 1-((2-Naphthoyl)-L-prolyl)-4-((2S,3S,5S,8R,9S,10S,13S,14S,17S)-3,17-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-2-yl)piperazine, it is a hybrid structure incorporating a naphthoyl-prolyl moiety linked to a steroid-derived core via a piperazine bridge . Its molecular formula is C₃₉H₅₃N₃O₄ with a molecular weight of 627.87 g/mol . The compound is typically supplied as a solid powder with a purity of >98% and is soluble in DMSO . However, a critical limitation for scientific selection is that no primary research papers, patents, or authoritative database entries independently characterizing this specific compound could be located in the public domain, making its differentiation from structurally related analogs difficult to establish with quantitative rigor.

E-37P Generic Substitution Risks


Without peer-reviewed SAR (Structure-Activity Relationship) data, substituting E-37P with a structurally similar naphthoyl-piperazine steroid derivative is scientifically unsubstantiated. The compound's precise stereochemistry—defined at eleven chiral centers—and the specific linkage pattern of the naphthoyl-prolyl substituent are likely critical for its reported antiproliferative potency. Minor structural alterations in analogous piperazine-steroid hybrids have been shown to dramatically alter biological activity, shifting from potent inhibition to complete inactivity [1]. Therefore, assuming functional interchangeability with a compound of similar molecular formula but different regio- or stereochemistry risks selecting a molecule with an entirely different, or absent, biological profile, compromising experimental reproducibility and research validity.

E-37P Quantitative Evidence Guide


Antiproliferative Potency Comparison

The primary differentiator for E-37P is its reported 'potent' antiproliferative activity, a claim made in its vendor datasheet . However, this claim is not supported by any identifiable quantitative assay data, such as an IC₅₀ value, in any public source. In the absence of this data, no direct head-to-head comparison with a specific comparator can be made. Studies on analogous 1,4-disubstituted piperazine derivatives, such as PAF antagonists featuring a 2-naphthoyl group, have demonstrated in vitro and in vivo activity, but these are not direct comparators [1]. This lack of quantifiable evidence means the compound's potency relative to its closest analogs is unknown.

Antiproliferative Steroid-based inhibitor Naphthoyl-piperazine hybrid

Target Selectivity Data Gap

A BindingDB entry for a compound indexed as CHEMBL3797905 (with a different structure than E-37P) shows a cyclophilin D inhibition Ki of 4.90 µM [1]. This target is often associated with antiproliferative mechanisms. In contrast, no target selectivity panel or binding data is available for E-37P. Other steroid-piperazine hybrids have been reported as selective androgen receptor modulators (SARMs), but no such data exists for E-37P. The absence of this data represents a significant knowledge gap; a researcher cannot determine if E-37P's activity arises from a similar mechanism or if it has a polypharmacological profile with potential off-target effects.

Target Engagement Selectivity Cyclophilin

Chemical Purity and Stability

The vendor datasheet specifies a purity of >98% and a shelf life of >3 years when stored dry, dark, at 0-4°C for short term or -20°C for long term . This level of purity is standard for research-grade tool compounds. Direct comparators from other chemical suppliers for naphthoyl-piperazine steroids are not available, but this specification defines the expected chemical identity for procurement. A purity significantly below this level, or the lack of a certificate of analysis, would indicate a lower-grade product unsuitable for reproducible research.

Chemical Purity Stability Formulation

E-37P Application Scenarios


Phenotypic Antiproliferative Screening Probe

Given its vendor-reported 'potent' antiproliferative activity, E-37P may serve as a positive control or pilot probe in phenotypic high-content screening assays where a steroid-like scaffold is desirable. Researchers should first independently determine its IC₅₀ in their cell line of interest to establish a baseline before designing larger-scale experiments . This scenario is only recommended for exploratory studies where the lack of target selectivity data is an accepted risk.

Steroid-Piperazine Hybrid Study Tool

The unique structural combination of a naphthoyl-prolyl moiety with a steroid core via a piperazine linker provides a novel chemotype for chemical biology studies. E-37P can be used as a starting point for structure-activity relationship (SAR) campaigns aimed at designing new naphthoyl-piperazine steroids with improved potency or selectivity .

Analytical Method Reference Standard

With its defined molecular formula (C₃₉H₅₃N₃O₄), distinct UV absorbance (330.88 at 280 nm predicted for related peptides), and specified purity (>98%), E-37P can serve as a reference standard for developing HPLC or LC-MS methods to quantify steroid-piperazine hybrids in chemical mixtures or biological matrices .

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